molecular formula C18H38O4S B14745809 2-Hydroxy-1-octadecanesulfonic acid CAS No. 4710-34-3

2-Hydroxy-1-octadecanesulfonic acid

Cat. No.: B14745809
CAS No.: 4710-34-3
M. Wt: 350.6 g/mol
InChI Key: JGBQXHDZRBVCEJ-UHFFFAOYSA-N
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Description

2-Hydroxy-1-octadecanesulfonic acid is an organic compound with the molecular formula C18H38O4S. It is a sulfonic acid derivative of octadecanol, featuring a hydroxyl group at the second carbon and a sulfonic acid group at the first carbon. This compound is known for its surfactant properties and is used in various industrial and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Hydroxy-1-octadecanesulfonic acid can be synthesized through the sulfonation of 2-hydroxy-1-octadecanol. The reaction typically involves the use of sulfur trioxide or chlorosulfonic acid as sulfonating agents. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonic acid group at the desired position.

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow reactors to maintain consistent reaction conditions and high yields. The process includes the careful control of temperature, pressure, and reactant concentrations to optimize the sulfonation reaction.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-1-octadecanesulfonic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The sulfonic acid group can be reduced to a sulfonate or sulfinate.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-keto-1-octadecanesulfonic acid or 2-carboxy-1-octadecanesulfonic acid.

    Reduction: Formation of 2-hydroxy-1-octadecanesulfonate or 2-hydroxy-1-octadecanesulfinate.

    Substitution: Formation of 2-alkoxy-1-octadecanesulfonic acid or 2-acetoxy-1-octadecanesulfonic acid.

Scientific Research Applications

2-Hydroxy-1-octadecanesulfonic acid has a wide range of applications in scientific research:

    Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.

    Biology: Employed in the study of cell membranes and lipid interactions due to its amphiphilic nature.

    Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.

    Industry: Utilized in the production of detergents, emulsifiers, and other surfactant-based products.

Mechanism of Action

The mechanism of action of 2-hydroxy-1-octadecanesulfonic acid is primarily related to its surfactant properties. The compound reduces surface tension and enhances the solubility of hydrophobic substances in aqueous solutions. It interacts with lipid bilayers and proteins, affecting membrane fluidity and permeability. The sulfonic acid group can also participate in ionic interactions, further influencing its behavior in various environments.

Comparison with Similar Compounds

Similar Compounds

  • 1-Hydroxy-1-octadecanesulfonic acid
  • 1-Decanesulfonic acid, 2-hydroxy-, sodium salt
  • 1-Octanesulfonic acid sodium salt

Uniqueness

2-Hydroxy-1-octadecanesulfonic acid is unique due to its specific structure, which combines a long hydrophobic alkyl chain with a hydrophilic sulfonic acid group and a hydroxyl group. This combination imparts distinct surfactant properties, making it particularly effective in applications requiring both hydrophobic and hydrophilic interactions. Its specific positioning of functional groups also allows for selective chemical modifications, enhancing its versatility in research and industrial applications.

Properties

CAS No.

4710-34-3

Molecular Formula

C18H38O4S

Molecular Weight

350.6 g/mol

IUPAC Name

2-hydroxyoctadecane-1-sulfonic acid

InChI

InChI=1S/C18H38O4S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18(19)17-23(20,21)22/h18-19H,2-17H2,1H3,(H,20,21,22)

InChI Key

JGBQXHDZRBVCEJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCC(CS(=O)(=O)O)O

Origin of Product

United States

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